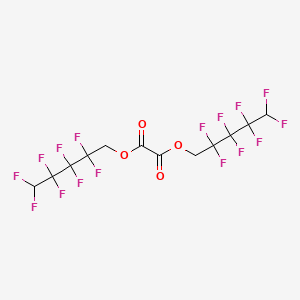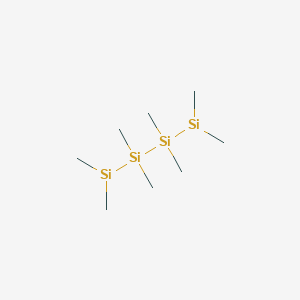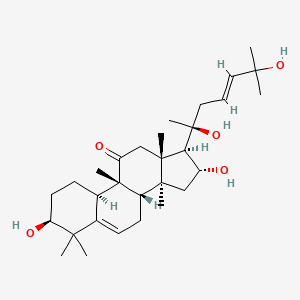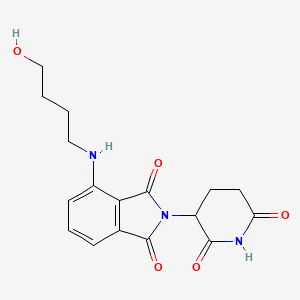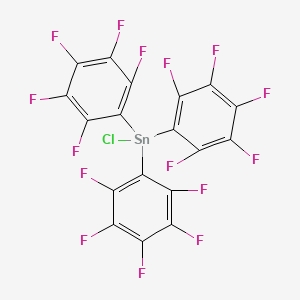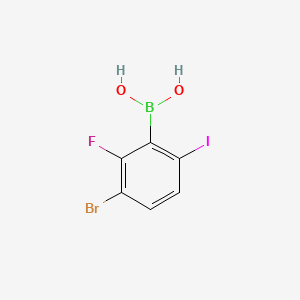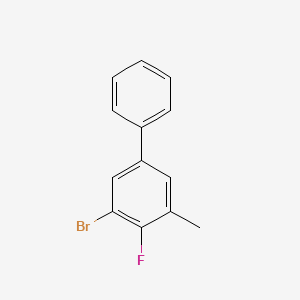
3-Bromo-4-fluoro-5-methyl-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl: is an organic compound with the molecular formula C13H10BrF It is a derivative of biphenyl, where the biphenyl core is substituted with bromine, fluorine, and methyl groups at specific positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove halogen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted biphenyl derivatives.
科学的研究の応用
Chemistry: 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl is used as a building block in organic synthesis. It is valuable in the development of new materials, such as liquid crystals and polymers .
Biology: In biological research, this compound can be used as a probe to study the interactions of halogenated biphenyls with biological molecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, halogenated biphenyls are being investigated for their anti-inflammatory and anticancer properties.
Industry: In the industrial sector, 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl is used in the manufacture of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as an intermediate in the synthesis of complex molecules .
作用機序
The mechanism of action of 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups. The bromine and fluorine atoms can participate in halogen bonding, which affects the compound’s interactions with other molecules.
In biological systems, the compound may interact with enzymes or receptors through halogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- 4-Bromo-4’-fluoro-1,1’-biphenyl
- 3-Bromo-5-fluoro-4’-methyl-1,1’-biphenyl
- 4-Fluoro-4’-methyl-1,1’-biphenyl
Comparison: Compared to similar compounds, 3-Bromo-4-fluoro-5-methyl-1,1’-biphenyl has a unique substitution pattern that influences its chemical reactivity and physical properties. The presence of both bromine and fluorine atoms enhances its potential for halogen bonding, making it a valuable compound for studying halogen interactions. Additionally, the methyl group provides steric hindrance, which can affect the compound’s reactivity and selectivity in chemical reactions .
特性
分子式 |
C13H10BrF |
|---|---|
分子量 |
265.12 g/mol |
IUPAC名 |
1-bromo-2-fluoro-3-methyl-5-phenylbenzene |
InChI |
InChI=1S/C13H10BrF/c1-9-7-11(8-12(14)13(9)15)10-5-3-2-4-6-10/h2-8H,1H3 |
InChIキー |
HVXZKFBBJZWNNE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1F)Br)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



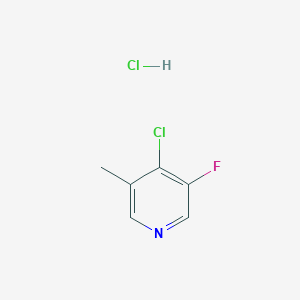

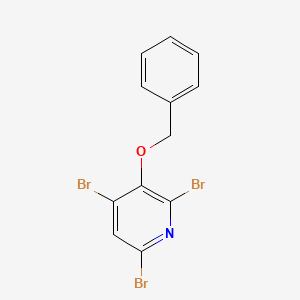

![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)
